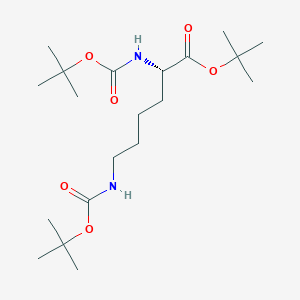

Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester typically involves the protection of the amino groups of L-lysine. The process begins with the reaction of L-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the bis-Boc-protected lysine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the selective protection of the amino groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester undergoes various chemical reactions, including:

Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA).

Substitution Reactions: The ester group can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for the removal of Boc groups.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like TEA can be used for substitution reactions.

Major Products Formed

Deprotection: The major product formed is L-lysine after the removal of Boc groups.

Substitution: The major products are the corresponding substituted lysine derivatives.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Building Block

DiBoc-Lysine is primarily utilized as a building block in the synthesis of peptides. The presence of two Boc groups protects the amino functionalities at both the alpha and epsilon positions of lysine, facilitating controlled reactions during peptide assembly. This dual protection strategy is crucial for ensuring that the lysine residue can be selectively incorporated into various positions within a peptide sequence without interference from other amino acid side chains.

Deprotection Mechanism

After the desired peptide sequence is synthesized, the Boc groups can be selectively removed under mild acidic conditions. This reveals the free amine functionalities essential for the biological activity of the final peptide product. The ability to manipulate these protective groups effectively makes DiBoc-Lysine a versatile tool in combinatorial chemistry and drug discovery.

Pharmaceutical Development

Drug Design and Delivery

DiBoc-Lysine derivatives are increasingly used in drug design, particularly in the development of peptide-based therapeutics. The compound's stability during synthesis and its ability to form conjugates with other molecules enhance its utility in creating novel drug delivery systems. For instance, it can be employed to modify peptides for improved pharmacokinetics or to target specific biological pathways .

Example Case Studies

Recent studies have demonstrated the effectiveness of DiBoc-Lysine in synthesizing peptide conjugates for targeted drug delivery. One notable example involves its use in creating antibody-drug conjugates (ADCs), where the lysine residue facilitates site-specific attachment of cytotoxic agents to antibodies, enhancing therapeutic efficacy while minimizing off-target effects .

Biochemical Studies

Interaction Studies

Research involving DiBoc-Lysine often focuses on its interactions with various reagents during peptide synthesis. The compound's reactivity profile allows it to engage efficiently in coupling reactions, making it valuable for studying binding affinities and specificities within biological systems. Investigations into how modifications to the lysine side chain affect these interactions provide insights into protein folding and function .

Comparative Studies

DiBoc-Lysine's effectiveness can be compared with other lysine derivatives to highlight its unique advantages. For example:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Nalpha-Boc-Lysine | Single Boc group on lysine | Simpler structure; less steric hindrance |

| Nalpha,Nepsilon-DiBoc-Lysine | Two Boc groups on lysine | Enhanced stability; more complex deprotection |

| L-Lysine Hydrochloride | Unprotected form of lysine | Highly reactive; lacks protective groups |

| Nepsilon-Boc-Lysine | Single Boc group on epsilon amine | Focused reactivity on epsilon amine |

This table illustrates how DiBoc-Lysine stands out due to its dual protection strategy, providing flexibility while maintaining stability during reactions.

Mecanismo De Acción

The mechanism of action of Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester involves its role as a protected amino acid derivative. The Boc groups protect the amino groups of lysine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amino groups can participate in further chemical reactions, allowing for the synthesis of peptides and proteins .

Comparación Con Compuestos Similares

Similar Compounds

Nalpha,Nepsilon-Di-Boc-L-lysine: Similar in structure but without the tert-butyl ester group.

Nalpha-Boc-L-lysine: Contains only one Boc protecting group.

Uniqueness

Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester is unique due to the presence of both Boc protecting groups and the tert-butyl ester group, which provides additional protection and stability during chemical synthesis .

Actividad Biológica

Nα,Nε-Bis-boc-L-lysine tert-butyl ester (CAS No. 97347-28-9) is a derivative of L-lysine that has garnered attention for its potential applications in biochemistry and medicinal chemistry. This compound serves as an important intermediate in the synthesis of various bioactive molecules, particularly in the development of peptide-based therapeutics and drug delivery systems.

- Molecular Formula : CHNO

- Molecular Weight : 402.53 g/mol

- CAS Number : 97347-28-9

- PubChem CID : 10883934

Biological Applications

Nα,Nε-Bis-boc-L-lysine tert-butyl ester is primarily utilized in the following areas:

- Peptide Synthesis : It acts as a protecting group for the amino groups in peptide synthesis, allowing for selective reactions without interference from other functional groups.

- Gene Delivery Systems : The compound is explored as a component in non-viral gene delivery vectors due to its ability to form complexes with nucleic acids, enhancing transfection efficiency .

- Anticancer Research : Studies indicate its potential role in developing multifunctional amphiphilic peptides that can target cancer cells specifically, improving therapeutic outcomes while minimizing side effects .

The biological activity of Nα,Nε-Bis-boc-L-lysine tert-butyl ester is largely attributed to its ability to facilitate:

- Cell Membrane Penetration : The amphiphilic nature of the compounds synthesized from it allows for better interaction with lipid membranes, promoting cellular uptake.

- Enzyme Interactions : As a lysine derivative, it may influence enzyme activity through competitive inhibition or by serving as a substrate for specific enzymes involved in metabolic pathways .

Case Study 1: Gene Delivery Efficacy

A study demonstrated that Nα,Nε-Bis-boc-L-lysine tert-butyl ester derivatives were effective as non-viral vectors for gene delivery. The modified vectors showed increased transfection rates in vitro when compared to traditional liposome-based systems, indicating enhanced cellular uptake and expression of the delivered genes .

Case Study 2: Anticancer Activity

Research involving peptide dendrimers synthesized from Nα,Nε-Bis-boc-L-lysine tert-butyl ester revealed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the selective targeting of cancer cells while sparing normal cells, attributed to the unique structural properties of the synthesized peptides .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Biological Activity | Application Area |

|---|---|---|---|

| Nα,Nε-Bis-boc-L-lysine tert-butyl ester | 402.53 | Gene delivery, anticancer activity | Peptide synthesis, drug delivery |

| Nα,Nε-Di-Boc-L-lysine | 402.53 | Protecting group in peptide synthesis | Bioconjugation |

| Nα,Nε-Di-Boc-L-lysine N-succinimidyl ester | 425.52 | Local anesthetic properties | Pharmaceutical intermediates |

Propiedades

IUPAC Name |

tert-butyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N2O6/c1-18(2,3)26-15(23)14(22-17(25)28-20(7,8)9)12-10-11-13-21-16(24)27-19(4,5)6/h14H,10-13H2,1-9H3,(H,21,24)(H,22,25)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLCKAUKONGSNZ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447042 | |

| Record name | tert-Butyl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97347-28-9 | |

| Record name | tert-Butyl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.